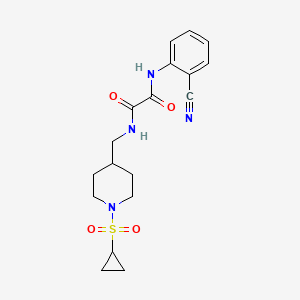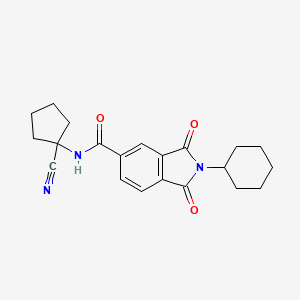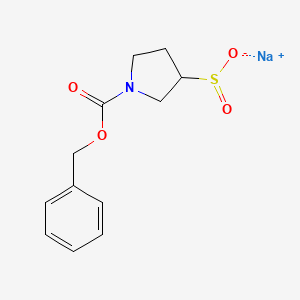
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide is a chemical compound that is likely to be a derivative of naphthamide. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and reactions that it may possess similar properties and reactivity as those of the naphthamide derivatives discussed in the papers. The compound is expected to have a naphthalene ring system with an amide functional group and additional substituents that include an ethoxy group and a hydroxy-dimethylpentyl chain.
Synthesis Analysis
The synthesis of naphthamide derivatives can involve various condensation reactions. For instance, the reaction of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline leads to the formation of 1,3-dihydroxy-2-naphthamide and 1,3-dihydroxy-2-naphthanilide, respectively . This suggests that similar amide formation reactions could be employed in the synthesis of 2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide, possibly starting from a hydroxy-naphthoate precursor and introducing the ethoxy and hydroxy-dimethylpentyl substituents through subsequent reactions.
Molecular Structure Analysis
The molecular structure of naphthamide derivatives can be complex, as evidenced by the crystal structure studies of related compounds . These studies reveal that such molecules can exhibit disorder in their structure and form various intermolecular interactions that influence crystal packing stability. The presence of substituents like ethoxy and hydroxy-dimethylpentyl groups in 2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide would likely contribute to the complexity of its molecular structure and potentially affect its crystalline properties.
Chemical Reactions Analysis
Naphthamide derivatives can participate in a range of chemical reactions. The formation of dimethyl ether derivatives from the amide and their subsequent dehydration to nitriles is one such reaction pathway . Additionally, the presence of activated unsaturated systems in related chalcone derivatives suggests that 2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide could also engage in conjugated addition reactions with carbanions in the presence of basic catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide can be speculated based on the properties of similar compounds. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate provides insights into the potential crystalline nature of naphthamide derivatives . The compound's solubility, melting point, and stability would be influenced by its molecular structure and the nature of its substituents. The biological activity, such as antitumor properties, observed in related compounds also suggests that 2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide could have potential applications in medicinal chemistry .
Applications De Recherche Scientifique
Alzheimer's Disease Research : A derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile (DDNP) was used in a study to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease (AD) patients using positron emission tomography. This technique is significant for the diagnostic assessment and treatment monitoring of AD patients (Shoghi-Jadid et al., 2002).
Toxicological Evaluation of Anti-Tuberculosis Compounds : A study on N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds, including an ethoxy derivative, highlighted their cytotoxicity and helped in designing future low toxicity high activity anti-tubercular carboxamidrazone agents (Coleman et al., 2003).
Antineoplastic Activity : Research on anthraquinones containing [2-[(2-hydroxyethyl)amino]ethyl]amino side chains, similar in structure to the query compound, showed that these compounds have superior antineoplastic activity compared to those containing tertiary amino side chains (Zee-Cheng et al., 1979).
Spasmolytic Agents Research : N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives, related in structure to the query compound, were synthesized and evaluated for their spasmolytic activity. Some of these compounds showed a nerve-selective effect on the colon rather than the stomach (Kanao et al., 1982).
Fluorescent Probe for β-Amyloid : A novel fluorescent probe for β-amyloids was synthesized using a compound structurally similar to the query compound. This probe showed high binding affinities toward Aβ(1–40) aggregates and is valuable for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Oxygen Reduction to Hydrogen Peroxide : Derivatives of 1,4-naphthoquinone, structurally related to the query compound, were used as catalysts for the electrochemical and photoelectrochemical reduction of O2 to H2O2. This research has implications for environmental and energy applications (Calabrese et al., 1983).
Propriétés
IUPAC Name |
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-24-16-11-10-14-8-6-7-9-15(14)18(16)19(23)21-13-12-17(22)20(2,3)4/h6-11,17,22H,5,12-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUHQBWLCJCCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

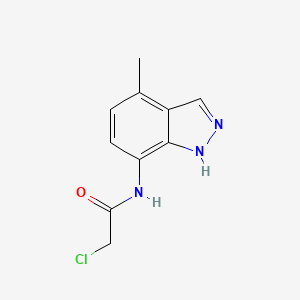
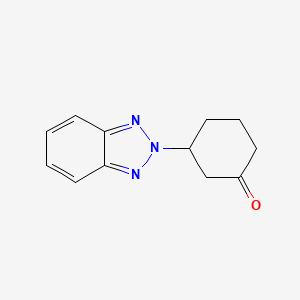
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
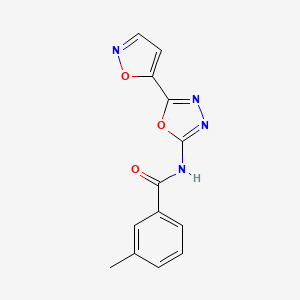
![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)
![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)
